N,N,N',N'-tetraethylhexanediamide

Beschreibung

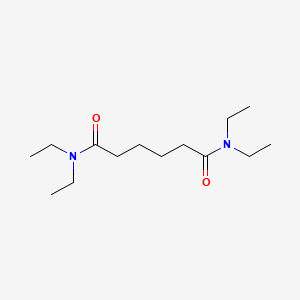

N,N,N',N'-Tetraethylhexanediamide is a diamide compound characterized by a hexane backbone (six-carbon chain) with two amide groups, each substituted with two ethyl groups. The compound’s molecular formula is C₁₆H₃₂N₂O₂, with a molecular weight of 292.45 g/mol.

Eigenschaften

CAS-Nummer |

4422-08-6 |

|---|---|

Molekularformel |

C14H28N2O2 |

Molekulargewicht |

256.38 g/mol |

IUPAC-Name |

N,N,N',N'-tetraethylhexanediamide |

InChI |

InChI=1S/C14H28N2O2/c1-5-15(6-2)13(17)11-9-10-12-14(18)16(7-3)8-4/h5-12H2,1-4H3 |

InChI-Schlüssel |

XXTORMGSYDTNNK-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)CCCCC(=O)N(CC)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Direkte Amidierung: Ein gängiges Verfahren zur Herstellung von N,N,N’,N’-Tetraethylhexandiamid umfasst die direkte Amidierung von Hexandiamin mit Ethylamin unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator wie einen Übergangsmetallkomplex, um die Bildung der Amidbindungen zu erleichtern.

Acylierung: Ein weiteres Verfahren beinhaltet die Acylierung von Hexandiamin mit Ethylchlorformiat, gefolgt von der Zugabe von Ethylamin. Dieses Verfahren erfordert häufig die Verwendung einer Base wie Triethylamin, um die während der Reaktion gebildete Salzsäure zu neutralisieren.

Industrielle Produktionsverfahren: Die industrielle Produktion von N,N,N’,N’-Tetraethylhexandiamid beinhaltet oft großtechnische Amidierungsreaktionen unter Verwendung optimierter Katalysatoren und Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Destillation und Umkristallisation zur Reinigung des Endprodukts umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: N,N,N’,N’-Tetraethylhexandiamid kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart starker Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid. Diese Reaktionen können zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führen.

Reduktion: Die Verbindung kann auch mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden, was zur Bildung von primären Aminen führt.

Substitution: N,N,N’,N’-Tetraethylhexandiamid kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Amidgruppen durch andere Nucleophile wie Halogenide oder Alkoxide ersetzt werden können.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.

Substitution: Halogenide, Alkoxide, polare aprotische Lösungsmittel.

Hauptprodukte:

Oxidation: Carbonsäuren, oxidierte Amide.

Reduktion: Primäre Amine.

Substitution: Halogenierte oder alkoxylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den N,N,N’,N’-Tetraethylhexandiamid seine Wirkungen ausübt, beruht hauptsächlich auf seiner Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Diese Komplexe können mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, interagieren und zu einer Hemmung oder Aktivierung spezifischer biochemischer Pfade führen. Die Amidgruppen der Verbindung spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität.

Wirkmechanismus

The mechanism by which N,N,N’,N’-tetraethylhexanediamide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s amide groups play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare N,N,N',N'-tetraethylhexanediamide with structurally related diamides and diamines, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Alkyl Chain Length: Ethyl vs. Butyl: Tetraethylhexanediamide (ethyl substituents) has a lower molecular weight and likely higher water solubility compared to its tetrabutyl analog (butyl substituents). Bulky butyl groups increase hydrophobicity, making tetrabutylhexanediamide more suitable for non-polar solvents or extraction processes .

- For example, tetrabutylpentanediamide (C5) may exhibit reduced thermal stability compared to hexane-based analogs .

Functional Group Comparison: Diamides vs. Diamines

- Diamides (e.g., tetraethylhexanediamide) contain amide bonds (-CONR₂), which are less basic than amine groups (-NH₂) in diamines (e.g., N,N,N',N'-tetramethylhexanediamine, C₁₀H₂₄N₂). This difference affects their reactivity and metal-binding capacity. Diamines like TMEDA (N,N,N',N'-tetramethylethylenediamine) are widely used as catalysts in organometallic reactions due to their strong Lewis basicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.